N-Methyl-N-(piperidin-4-yl)pyridazin-3-amine physical and chemical properties
N-Methyl-N-(piperidin-4-yl)pyridazin-3-amine physical and chemical properties
An In-Depth Technical Guide to N-Methyl-N-(piperidin-4-yl)pyridazin-3-amine: Properties, Synthesis, and Application as a Synthetic Intermediate
Abstract: N-Methyl-N-(piperidin-4-yl)pyridazin-3-amine is a heterocyclic compound featuring a pyridazine core linked to a methylated piperidine moiety. While not typically an endpoint for biological investigation itself, this molecule represents a valuable and strategically designed synthetic intermediate, or building block, for drug discovery and medicinal chemistry. Its structure combines the aqueous solubility and favorable pharmacokinetic profile often conferred by the N-methylpiperidine group with the hydrogen bonding and aromatic stacking capabilities of the pyridazine ring. This guide provides a comprehensive overview of its known and predicted properties, a detailed exemplar synthesis protocol based on modern cross-coupling chemistry, a robust analytical methodology for purity assessment, and a discussion of its relevance in the synthesis of potential therapeutics.
Core Chemical and Physical Properties
Precise experimental data for N-Methyl-N-(piperidin-4-yl)pyridazin-3-amine is not widely available in peer-reviewed literature, which is common for specialized synthetic intermediates. The data presented below is a consolidation of information from chemical supplier databases and computational predictions. The compound is most frequently supplied and handled as a dihydrobromide salt to improve stability and handling characteristics.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source / Citation |
| IUPAC Name | N-Methyl-N-(piperidin-4-yl)pyridazin-3-amine | - |
| CAS Number | 1311569-52-4 (Free Base) | Vendor Data |
| 1311314-15-4 (Dihydrobromide Salt) | [1] | |
| Molecular Formula | C₁₀H₁₆N₄ (Free Base) | Vendor Data |
| Molecular Weight | 192.26 g/mol (Free Base) | Vendor Data |
| 354.08 g/mol (Dihydrobromide Salt) | Vendor Data | |
| SMILES | CN(C1CCNCC1)C2=NN=CC=C2 | Vendor Data |
| Predicted XlogP | 0.4 | PubChemLite |
Table 2: Predicted and Observed Physical Properties
| Property | Value | Notes |
| Physical State | Solid | Based on related aminopyridine compounds. |
| Appearance | White to yellow or orange crystalline powder | Common for this class of compounds. |
| Melting Point | Data Not Available | - |
| Boiling Point | Data Not Available | Likely decomposes at high temperatures. |
| Solubility | Data Not Available | Expected to be soluble in polar organic solvents (e.g., Methanol, DMSO). The dihydrobromide salt form is likely to have moderate aqueous solubility. |
| pKa | Data Not Available | The piperidine nitrogen is a basic site, and the pyridazine nitrogens are weakly basic. |
Synthesis Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
The most reliable and versatile method for constructing the C-N bond between the pyridazine and piperidine rings is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry for its high functional group tolerance and efficiency in coupling aryl halides with amines.[2] The following protocol is an exemplar procedure based on established methodologies for similar substrates.[3][4]
Reaction Scheme
Caption: Exemplar synthesis via Buchwald-Hartwig amination.
Step-by-Step Methodology
Causality: The choice of a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos) is critical for activating the C-Cl bond of the electron-deficient pyridazine ring, which is often the rate-limiting step in the catalytic cycle.[3] Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic process.[3]
-
Vessel Preparation: To a dry, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-chloropyridazine (1.0 eq), N-methyl-4-aminopiperidine (1.2 eq), and Sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Inert Atmosphere: Seal the flask and purge with dry argon or nitrogen for 10-15 minutes. It is crucial to maintain an inert atmosphere as the Pd(0) catalytic species is sensitive to oxygen.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., RuPhos, 4.5 mol %).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe (approx. 0.1 M concentration relative to the limiting reactant).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding water. Dilute the mixture with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of dichloromethane and methanol (with 0.5-1% triethylamine added to the mobile phase to prevent peak tailing).
Analytical Protocol: Quality Control by Reverse-Phase HPLC
Assessing the purity of polar amine intermediates is essential. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.[5] Due to the polar nature of the analyte (Predicted XlogP = 0.4), a method with high aqueous content in the mobile phase is required.
Workflow for HPLC Analysis
Caption: Standard workflow for RP-HPLC purity analysis.
Detailed HPLC Method Parameters
Causality: Polar amines can exhibit poor peak shape on standard silica-based C18 columns due to interactions with residual acidic silanol groups. The use of a buffer (e.g., triethylamine phosphate) or a base additive in the mobile phase helps to mask these silanols, resulting in sharper, more symmetric peaks and reliable quantification.[6] A gradient elution is employed to ensure that any less polar impurities are effectively eluted from the column.
Table 3: Exemplar RP-HPLC Method
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Triethylamine in Water, pH adjusted to 3.2 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Preparation | 1 mg/mL solution in Mobile Phase A |
Safety and Handling
Hazard Identification: Based on the notified classification and labeling for the dihydrobromide salt, the compound should be handled with caution.[1]
-
Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][8]
-
Handling: Avoid creating dust. Avoid direct contact with skin and eyes and avoid inhalation.[7] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Role in Medicinal Chemistry and Drug Discovery
The N-Methyl-N-(piperidin-4-yl)pyridazin-3-amine scaffold is not arbitrary; it is a deliberate combination of two privileged fragments in medicinal chemistry.
-
N-Methylpiperidine Moiety: This saturated heterocycle is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and provide a basic nitrogen center that can be protonated at physiological pH, aiding in interactions with biological targets or improving pharmacokinetic properties.
-
3-Aminopyridazine Moiety: This aromatic heterocycle serves as a versatile pharmacophore. It is rich in nitrogen atoms that can act as both hydrogen bond donors (the amine) and acceptors (the ring nitrogens), enabling strong and specific interactions with protein targets.
Contextual Application: ALK5 Inhibition A pertinent example of the utility of this scaffold is in the development of kinase inhibitors. A recent patent discloses a series of pyridazinyl amino derivatives as inhibitors of the Transforming Growth factor-β (TGF-β) type I receptor, also known as ALK5.[9] Dysregulation of the ALK5 signaling pathway is implicated in fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).[9] While the title compound is not a final inhibitor, it represents a key intermediate that could be readily elaborated—for instance, through substitution at other positions on the pyridazine ring—to generate potent ALK5 inhibitors or libraries of compounds for screening against similar targets.
Caption: Role as an intermediate for bioactive molecule synthesis.
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Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
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- Chen, L., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 624-636.
- Chen, L., et al. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis.
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Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
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- Author unknown. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Author unknown. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
- Google Patents. (n.d.). US5502063A - 1-halopyridin-4-amino-4-alkylpiperidines.
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1059-1066.
- Li, L., et al. (2013). Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 21(3), 632-642.
- Author unknown. (n.d.).
- Schoffers, E., et al. (2012).
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- Um, I.-H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
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